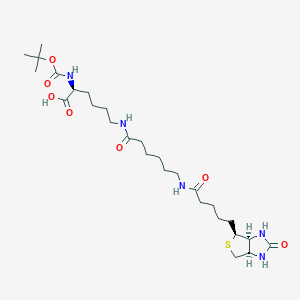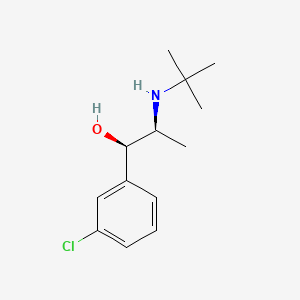
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed α-arylation processes. For instance, an efficient and large-scale synthesis of 1-(4-chlorophenyl)-3,3-dimethyl-2-butanone, which shares a structural motif with the target molecule, has been achieved through an α-arylation of pinacolone with 1-bromo-4-chlorobenzene in the presence of palladium acetate and sodium t-butoxide in toluene. This method highlights the potential for synthesizing complex chlorophenyl compounds with specificity and high yield (Prashad, Liu, & Repič, 2003).
Molecular Structure Analysis
Molecular docking and vibrational spectroscopy studies have provided insights into the molecular structure of similar compounds. For example, (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one has been optimized using density functional theory (DFT), revealing detailed information about its vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals. This suggests a methodology for understanding the structural intricacies of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (Sevvanthi, Muthu, & Raja, 2018).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl propanols often explore their reactivity towards various substrates. For example, the recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates into 2-acylamino-5-amino-4-aryl-3-cyanothiophenes provides insights into the complex reactivity patterns and potential transformations of chlorophenyl compounds (Rodinovskaya, Shestopalov, & Chunikhin, 2002).
Physical Properties Analysis
The study of physical properties such as crystalline structure and solubility is crucial for understanding how these molecules interact in different environments. The structural elucidation of related compounds, such as bupranolol hydrochloride, through crystallographic analysis, provides a precedent for analyzing the physical properties of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (Gadret, Goursolle, Leger, & Colleter, 1975).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of chlorophenyl compounds can be deduced from their interactions with various chemical reagents. Studies on the asymmetric synthesis and kinetic resolution of chlorophenyl propanols offer insights into the enantioselective processes that might be applicable to the synthesis and characterization of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (Choi, Choi, Kim, Uhm, & Kim, 2010).
Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution and Synthesis
The enzymatic resolution of similar compounds, such as 2-aryloxy-1-propanols, using lipase-catalyzed enantioselective acylation demonstrates a method to achieve high enantioselectivity for producing enantiomerically pure compounds. This process is significant for the preparation of chiral intermediates used in the synthesis of antidepressant drugs (Miyazawa et al., 2001). Another example is the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting the use of microbial enzymes for the production of chiral alcohols with high enantioselectivity (Choi et al., 2010).
Molecular Docking and Spectroscopy
The molecular docking and vibrational spectroscopy studies of (RS)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one have shed light on its potential as an adrenaline uptake inhibitor. This research involves density functional theory (DFT) optimizations, comparing vibrational frequencies to experimental calculations, and analyzing the reactivity nature of the molecule for Central Nervous System (CNS) drug discovery (Sevvanthi et al., 2018).
Pharmacokinetic Modeling
Pharmacokinetic modeling has been utilized to predict human brain concentrations of bupropion and its metabolite hydroxybupropion, derived from compounds like (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol. This study involves the development of a compartmental pharmacokinetics model describing the blood-brain barrier transport of both substances, based on microdialysis sampling in rats. It highlights the methodology for predicting drug exposure and efficacy in human brain extracellular fluid (Cremers et al., 2016).
Eigenschaften
IUPAC Name |
(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-CABZTGNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016133 | |
| Record name | (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol | |
CAS RN |
292055-72-2 | |
| Record name | (αR)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292055-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



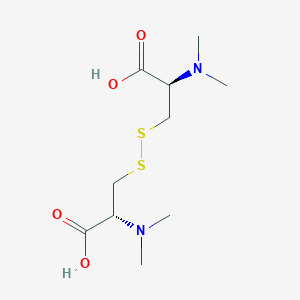

![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
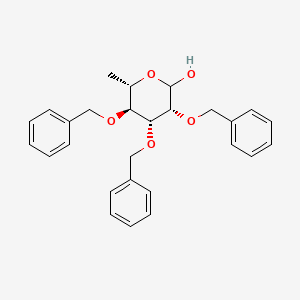
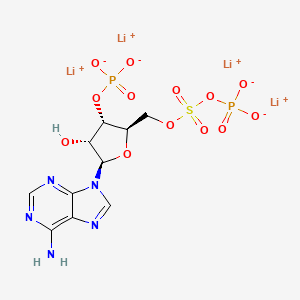
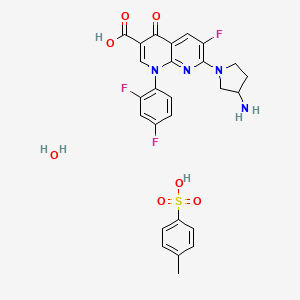
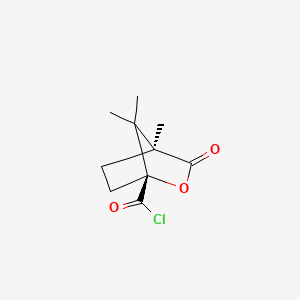
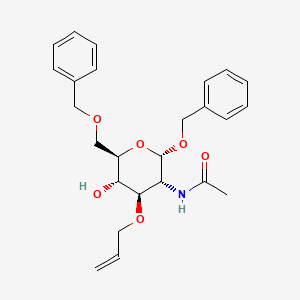
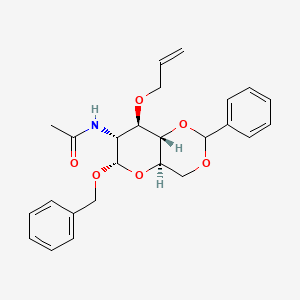

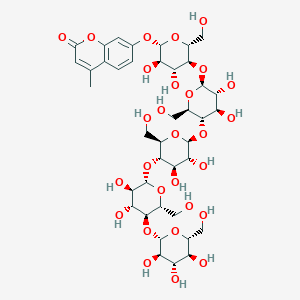
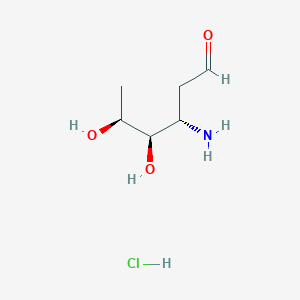
![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)
